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molecular formula C9H10N4 B053501 2-butyl-1H-imidazole-4,5-dicarbonitrile CAS No. 114772-25-7

2-butyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B053501
M. Wt: 174.2 g/mol
InChI Key: OUWKJJQNRUVCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153197

Procedure details

Ethyl pentanimidate hydrochloride (42.66 g, 257.8 mmol, 1 eq), diaminomaleonitrile (27.90 g, 258.1 mmol, 1 eq) and pyridine (400 mL) were mixed and refluxed for 48 hours under N2. The solvent was removed by rotary evaporation.
Quantity
42.66 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:10])(OCC)[CH2:3][CH2:4][CH2:5][CH3:6].[NH2:11]/[C:12](/[C:17]#[N:18])=[C:13](\N)/[C:14]#[N:15]>N1C=CC=CC=1>[CH2:3]([C:2]1[NH:10][C:13]([C:14]#[N:15])=[C:12]([C:17]#[N:18])[N:11]=1)[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
42.66 g
Type
reactant
Smiles
Cl.C(CCCC)(OCC)=N
Name
Quantity
27.9 g
Type
reactant
Smiles
N/C(=C(/C#N)\N)/C#N
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours under N2
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1NC(=C(N1)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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